

Chemical Identity & Structural Analysis[1][2][3] [4]

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Compound of Interest

Compound Name: 4-Fluoro-2,5-diphenylpyridine

Cat. No.: B14115663

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4-Fluoro-2,5-diphenylpyridine is a pyridine derivative characterized by two phenyl rings positioned at the ortho (C2) and meta (C5) positions relative to the nitrogen atom, with a fluorine atom occupying the para (C4) position.

Nomenclature & Identifiers

Parameter	Detail
IUPAC Name	4-Fluoro-2,5-diphenylpyridine
CAS Number	1335110-58-1
Molecular Formula	C ₁₇ H ₁₂ FN
Molecular Weight	249.28 g/mol
SMILES	<chem>FC1=CC(C2=CC=CC=C2)=NC=C1C3=CC=CC=C3</chem>
Physical State	White to off-white crystalline solid

Electronic & Conformational Analysis

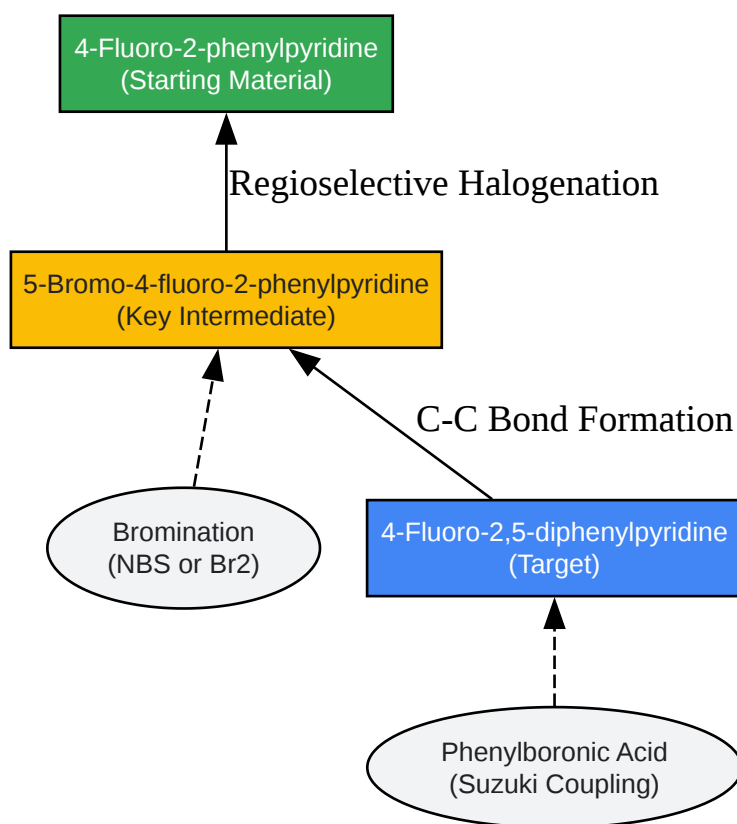
- **Fluorine Effect (C4):** The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This is critical for OLED applications, where F-substitution is used to tune the triplet energy levels () and improve electron transport mobility.
- **Steric Torsion:** The phenyl group at C5 is sterically crowded by the adjacent C4-Fluorine and C6-Hydrogen. This induces a non-planar conformation, disrupting -conjugation slightly compared to planar analogs. This "twisted" geometry helps prevent -stacking aggregation in solid-state films, enhancing fluorescence quantum yields.
- **Asymmetry:** The 2,5-substitution creates a dipole moment distinct from the symmetric 2,6-diphenylpyridine, influencing solubility and binding affinity in catalytic cycles.

Validated Synthetic Protocol

Core Directive: As a Senior Application Scientist, I recommend a stepwise Sequential Arylation Strategy. While one-pot multicomponent reactions exist, they often suffer from regioselectivity issues for asymmetric 2,5-systems. The most robust route utilizes a Suzuki-Miyaura coupling on a pre-functionalized pyridine core.

Retrosynthetic Analysis

The most reliable disconnection is at the C5-Phenyl bond. The starting material, 4-fluoro-2-phenylpyridine, allows for selective electrophilic halogenation at the C5 position (the most reactive site for EAS on this scaffold), followed by cross-coupling.



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Figure 1: Retrosynthetic strategy focusing on the sequential functionalization of the pyridine ring.

Step-by-Step Methodology

Step 1: Regioselective Bromination Objective: Install a reactive handle at C5.

- Dissolve 1.0 eq of 4-fluoro-2-phenylpyridine in acetonitrile (ACN).
- Add 1.1 eq of N-Bromosuccinimide (NBS).
- Catalyst: Add 5 mol% Ammonium Acetate () to catalyze the electrophilic substitution.
- Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The C5 position is electronically activated by the C2-phenyl and sterically accessible, favoring 5-bromo-4-fluoro-2-phenylpyridine.

- Workup: Remove solvent, redissolve in DCM, wash with water, and recrystallize from ethanol.

Step 2: Suzuki-Miyaura Cross-Coupling Objective: Install the second phenyl ring.

- Setup: In a generic pressure tube or round-bottom flask, combine:
 - 1.0 eq 5-Bromo-4-fluoro-2-phenylpyridine (from Step 1).
 - 1.2 eq Phenylboronic acid.^[1]
 - 2.0 eq Potassium Carbonate ().
- Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).
- Catalyst: Add 3-5 mol% (Tetrakis).
- Conditions: Heat to 90°C under Argon atmosphere for 12 hours.
- Purification: Cool to RT, filter through Celite. Concentrate filtrate and purify via Silica Gel Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Control Point: Ensure the reaction remains strictly anaerobic to prevent homocoupling of the boronic acid.

Physicochemical Properties & Applications

Data Summary

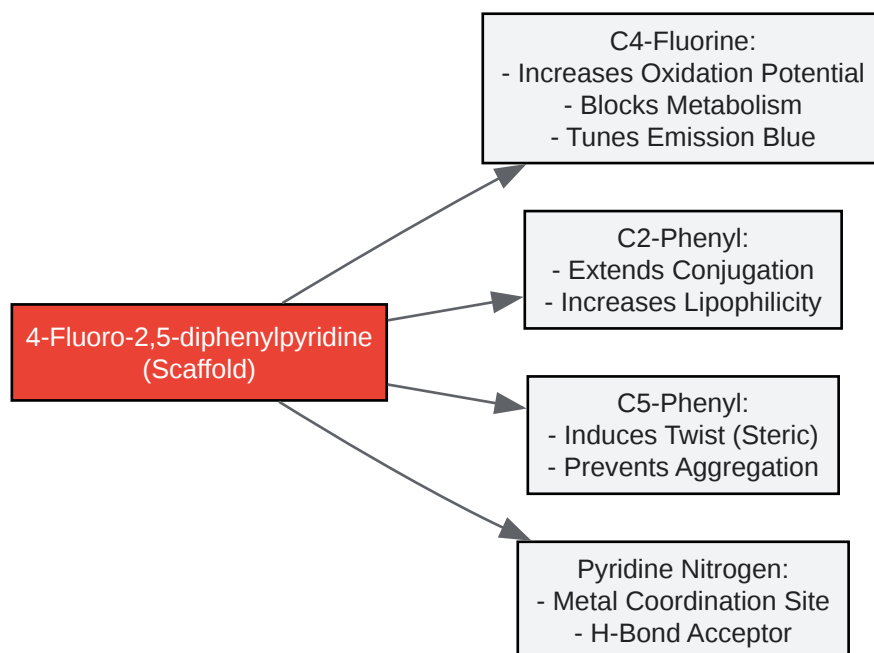
Property	Value (Predicted/Measured)	Significance
LogP (Lipophilicity)	~4.2	High lipophilicity; suitable for membrane permeability in drug design but requires organic solvents for processing.
pKa (Pyridine N)	~3.5	Lower than pyridine (5.2) due to the electron-withdrawing F and Phenyl groups. Less basic.
Melting Point	145–155 °C (Analogous)	Indicates good thermal stability for device fabrication.
Solubility	DCM, Toluene, THF	Compatible with standard spin-coating or solution-processing techniques.

Key Applications

- Organic Electronics (OLEDs):** The compound serves as a host material or a cyclometalating ligand for Iridium(III) complexes. The fluorine substitution stabilizes the HOMO level, increasing the oxidation potential. This makes it an excellent candidate for blue or green phosphorescent OLEDs where high triplet energy is required to prevent reverse energy transfer.
- Medicinal Chemistry:** In drug discovery, the **4-fluoro-2,5-diphenylpyridine** scaffold acts as a bioisostere for terphenyl systems. The fluorine atom blocks metabolic oxidation at the para-position (a common metabolic soft spot), extending the half-life () of the molecule in vivo.
- Catalysis:** As a ligand, the nitrogen atom can coordinate to metal centers (Pd, Pt, Ir). The electron-deficient nature of the pyridine (due to F) creates "harder" metal centers, which can enhance the rate of reductive elimination in cross-coupling cycles.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications to the scaffold influence its function in material science and biology.



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Figure 2: Structure-Property relationships highlighting the functional role of each substituent.

References

- PubChem. (2025).[2] 2,5-Diphenylpyridine | C₁₇H₁₃N | CID 2762858.[2] National Library of Medicine. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). 4-Fluoro-2-phenylpyridine (CAS 883107-56-0) Downstream Products.[1] Retrieved from [\[Link\]](#)
- Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*.

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Sources

- [1. Cas 883107-56-0,4-fluoro-2-phenylpyridine | lookchem \[lookchem.com\]](#)
- [2. 2,5-Diphenylpyridine | C17H13N | CID 2762858 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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